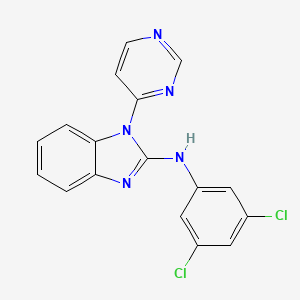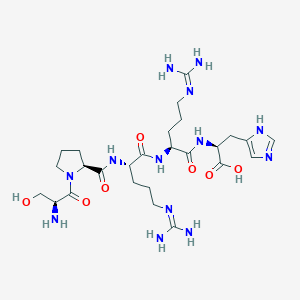![molecular formula C17H12ClN3S B14202078 1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)- CAS No. 858117-46-1](/img/structure/B14202078.png)
1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step synthetic routes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates can then undergo further functionalization to introduce the desired substituents, such as the 6-chloro-3-pyridinyl and 3-thienyl groups.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine derivatives are known to undergo various chemical reactions, including:
Nitration: Introduction of nitro groups, typically using nitric acid or nitrating mixtures.
Bromination and Iodination: Halogenation reactions using bromine or iodine, often in the presence of a catalyst.
Substitution Reactions: Reactions where substituents on the pyridine ring are replaced with other functional groups, often using reagents like alkyl halides or aryl halides.
Common reagents and conditions for these reactions include strong acids or bases, halogenating agents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as potent inhibitors of FGFRs by binding to the receptor’s active site and preventing its activation . This inhibition can disrupt downstream signaling pathways involved in cell proliferation, migration, and survival, making these compounds potential candidates for cancer therapy .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine derivatives can be compared with other heterocyclic compounds, such as:
1H-Pyrrolo[3,2-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
1H-Indole: A structurally related compound with a wide range of biological activities.
1H-Pyrrolo[2,3-c]pyridine: Another isomer with distinct chemical and biological properties.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine derivatives lies in their specific substitution patterns and the resulting biological activities, particularly their potent inhibition of FGFRs .
Propiedades
Número CAS |
858117-46-1 |
|---|---|
Fórmula molecular |
C17H12ClN3S |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
3-[(6-chloropyridin-3-yl)methyl]-5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H12ClN3S/c18-16-2-1-11(7-19-16)5-14-9-21-17-15(14)6-13(8-20-17)12-3-4-22-10-12/h1-4,6-10H,5H2,(H,20,21) |
Clave InChI |
USGMMAJZVNSZQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)C4=CSC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)

![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)
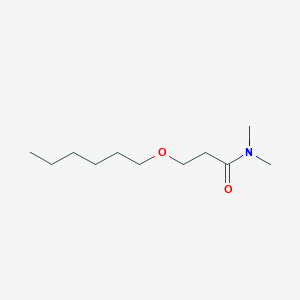
![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)
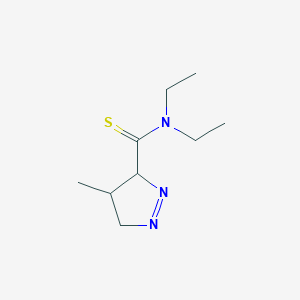
![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
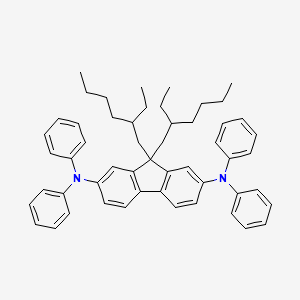
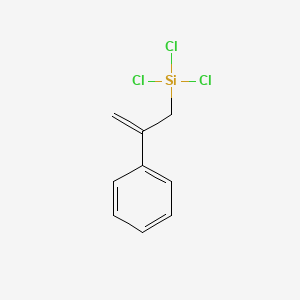
![(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one](/img/structure/B14202058.png)
